![molecular formula C14H15NO2 B2750379 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione CAS No. 856068-76-3](/img/structure/B2750379.png)

2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

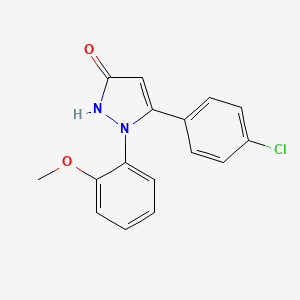

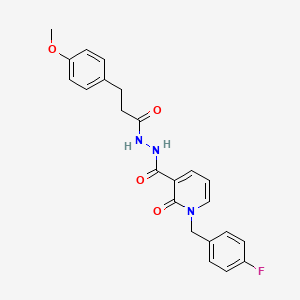

“2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione” is a chemical compound with the linear formula C8H11NO2 . It has a molecular weight of 153.18 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A novel phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides was developed, which was successfully applied to the synthesis of 2-azaspiro [4.4]nonene-1,3-dione derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H11NO2/c10-6-5-8(7(11)9-6)3-1-2-4-8/h1-5H2,(H,9,10,11) .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

New synthetic methods have been developed to create 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione derivatives, demonstrating their applicability in creating complex molecular structures. One study details a Mn(III)-based oxidation process for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the versatility of the compound in chemical synthesis (Huynh, Nguyen, & Nishino, 2017). Another research effort highlights the one-pot synthesis of triazole-containing spiro dilactones, further expanding the synthetic utility of the compound (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).

Pharmacological Applications

Anticonvulsant Properties

A significant body of research has explored the anticonvulsant potential of this compound derivatives. These compounds have been evaluated for their effectiveness in seizure models, with some showing promising results. The exploration of these derivatives' anticonvulsant properties involves studying their interactions with GABA(A) receptors and assessing their neurotoxicity through various pharmacological tests (Kamiński, Obniska, & Dybała, 2008).

Lipophilicity and Drug Design

Lipophilicity Studies

Understanding the lipophilicity of these compounds is crucial for drug design, affecting their pharmacokinetics and pharmacodynamics. Research into the lipophilicity of N-phenylamino-azaspiranes has provided insights into how these properties influence anticonvulsant activity, guiding the design of more effective therapeutic agents (Obniska & Kamiński, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2-phenyl-2-azaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-12-10-14(8-4-5-9-14)13(17)15(12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTGTSYAWVDYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)

![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)